molecular formula C15H21ClN2O B7636592 N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide

N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide

Cat. No.: B7636592
M. Wt: 280.79 g/mol
InChI Key: VZJBVYHZWIBUQG-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with a 2-chloro-4,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloro-4,6-dimethylaniline is reacted with acetic anhydride to form N-(2-chloro-4,6-dimethylphenyl)acetamide.

    Step 2: The resulting N-(2-chloro-4,6-dimethylphenyl)acetamide is then reacted with piperidine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

  • N-(2-chloro-4,6-dimethylphenyl)-2-thiophenesulfonamide
  • 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

Comparison: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-8-12(2)15(13(16)9-11)17-14(19)10-18-6-4-3-5-7-18/h8-9H,3-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJBVYHZWIBUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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